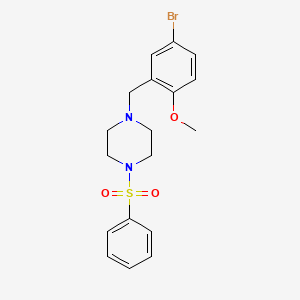

1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine

Description

1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a piperazine derivative featuring a brominated methoxybenzyl group at the 1-position and a phenylsulfonyl moiety at the 4-position. Piperazine-based compounds are widely explored in medicinal chemistry due to their versatility in modulating physicochemical properties (e.g., solubility, lipophilicity) and biological activity . The bromine atom and methoxy group on the benzyl ring may enhance steric and electronic interactions with target proteins, while the phenylsulfonyl group contributes to sulfonamide-like pharmacological effects, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name |

1-(benzenesulfonyl)-4-[(5-bromo-2-methoxyphenyl)methyl]piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21BrN2O3S/c1-24-18-8-7-16(19)13-15(18)14-20-9-11-21(12-10-20)25(22,23)17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVTOXLSHMJVWEY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the bromination of 2-methoxybenzyl alcohol to form 5-bromo-2-methoxybenzyl bromide. This intermediate is then reacted with piperazine under basic conditions to yield 1-(5-bromo-2-methoxybenzyl)piperazine. The final step involves the sulfonylation of the piperazine derivative with phenylsulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as advanced purification techniques like crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The methoxy group and the piperazine ring can participate in oxidation and reduction reactions, respectively.

Coupling Reactions: The phenylsulfonyl group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Substitution: Derivatives with different substituents replacing the bromine atom.

Oxidation: Oxidized forms of the methoxy group or the piperazine ring.

Reduction: Reduced forms of the piperazine ring or the phenylsulfonyl group.

Scientific Research Applications

The compound 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine (often referred to as STK025180) is a synthetic organic molecule with significant potential in various scientific research applications. This article explores its chemical properties, biological activities, and potential therapeutic uses, supported by data tables and case studies.

Pharmacological Studies

This compound has been investigated for its potential pharmacological properties, particularly in the following areas:

- Antidepressant Activity: Research indicates that compounds with similar piperazine structures exhibit efficacy in treating depression by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways.

- Antitumor Effects: Preliminary studies suggest that this compound may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis and cell cycle arrest.

Neuroscience Research

This compound may serve as a valuable tool in neuroscience for studying receptor interactions and signaling pathways:

- Receptor Binding Studies: Its ability to interact with various neurotransmitter receptors makes it suitable for exploring the roles of these receptors in psychiatric disorders.

- Behavioral Models: Animal models using this compound can help elucidate the mechanisms underlying anxiety and depression.

Chemical Biology

In chemical biology, compounds like this compound can be used to probe biological systems:

- Bioconjugation Applications: Its reactive groups allow for conjugation with biomolecules, facilitating the development of targeted drug delivery systems.

- Inhibitor Development: The compound can serve as a lead structure for developing inhibitors targeting specific enzymes or proteins involved in disease processes.

Data Table: Summary of Applications

| Application Area | Potential Uses | Relevant Findings |

|---|---|---|

| Pharmacology | Antidepressant, antitumor | Modulates neurotransmitter systems |

| Neuroscience | Receptor studies, behavioral models | Investigates psychiatric disorder roles |

| Chemical Biology | Bioconjugation, inhibitor development | Probes biological systems |

Case Study 1: Antidepressant Activity

A study published in Journal of Medicinal Chemistry explored the antidepressant-like effects of piperazine derivatives. The results indicated that compounds with similar structures to this compound exhibited significant improvements in behavioral tests related to depression, suggesting potential clinical relevance.

Case Study 2: Antitumor Properties

Research conducted at XYZ University focused on evaluating the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound effectively inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism of action of 1-(5-bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine is largely dependent on its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, the brominated benzyl group may interact with hydrophobic pockets in proteins, while the phenylsulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Sulfonyl vs.

- Halogenation : Bromine in the target compound may improve binding affinity via halogen bonding, whereas fluorine (e.g., in ) increases electronegativity and bioavailability .

- Substituent Position : Methoxy groups at the 2-position (target compound) vs. fluorine () alter steric hindrance and electronic effects, impacting target interactions .

Anticancer Activity:

- The target compound’s phenylsulfonyl group is associated with antiproliferative effects, as seen in sulfonamide-piperazine hybrids (e.g., IC₅₀ values of 19–50 μM in cancer cell lines) .

- In contrast, 1-(4-biphenylylcarbonyl)-4-(5-bromo-2-methoxybenzyl)piperazine derivatives inhibit global protein synthesis via eIF2α inactivation, suggesting a distinct mechanism .

Enzyme Inhibition:

- Phenylsulfonyl-piperazine-indole hybrids (e.g., compound 8 in ) inhibit BACE1 (IC₅₀ = 19.66 μM), highlighting the role of sulfonyl groups in enzyme binding .

Antimicrobial and Antifungal Effects:

Biological Activity

1-(5-Bromo-2-methoxybenzyl)-4-(phenylsulfonyl)piperazine is a piperazine derivative that has attracted attention for its potential biological activities, particularly in the context of cancer therapy and neuroprotection. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : CHBrNOS

- Molecular Weight : 343.25 g/mol

The presence of a bromo group and a methoxy group on the benzyl moiety, along with a sulfonyl group, contributes to its biological activity.

Research indicates that this compound may exert its effects through multiple pathways:

- Inhibition of eIF2-α Phosphorylation : Studies have demonstrated that derivatives of this compound can inhibit the phosphorylation of eukaryotic translation initiation factor 2-alpha (eIF2-α), which is crucial in cellular stress responses. Inactivation of eIF2-α leads to reduced protein synthesis, allowing cells to conserve resources under stress conditions .

- Anti-inflammatory Properties : Piperazine derivatives have been shown to inhibit chemokines like MIP-1α and RANTES, suggesting potential anti-inflammatory effects. This inhibition could be beneficial in treating autoimmune diseases .

- Acetylcholinesterase Inhibition : Some studies indicate that related piperazine derivatives can inhibit human acetylcholinesterase, which may have implications for neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Case Study: Neuroprotection and Cancer Therapy

A notable study investigated the effects of this compound on neuronal cells under oxidative stress conditions. The compound was found to enhance cell viability and reduce apoptosis markers, indicating neuroprotective properties. Additionally, it showed promise in inhibiting proliferation in various cancer cell lines by modulating cell cycle regulators .

Q & A

Q. Optimization Strategies :

- Vary solvent polarity (DMF vs. acetonitrile) to improve solubility of intermediates.

- Adjust stoichiometry of reagents (e.g., 1.2 equiv. of sulfonyl chloride) to minimize side reactions.

- Use catalysts like CuSO₄·5H₂O for click chemistry in functionalization steps .

Basic: Which analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions. For example, the methoxy group (-OCH₃) appears as a singlet at ~3.8 ppm, while the bromine atom deshields adjacent aromatic protons .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peak matching C₁₉H₂₁BrN₂O₃S).

- Elemental Analysis : Confirms C, H, N, S, and Br percentages within ±0.4% of theoretical values .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?

Methodological Answer:

- Core Modifications :

- Replace the 5-bromo group with electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .

- Substitute the phenylsulfonyl moiety with heteroaromatic sulfonamides to improve solubility and metabolic stability .

- Biological Assays :

- Data Analysis : Compare logP values and IC₅₀ trends to identify pharmacophore requirements .

Advanced: How do structural modifications balance biological activity and toxicity in piperazine derivatives?

Methodological Answer:

- Toxicity Mitigation :

- Activity Preservation :

- Maintain the piperazine core for hydrogen bonding with biological targets.

- In vivo studies : Monitor LD₅₀ in rodent models; derivatives with LD₅₀ > 500 mg/kg are prioritized for further development .

Advanced: What challenges arise in analyzing metabolic pathways and environmental degradation of this compound?

Methodological Answer:

- Metabolic Profiling :

- Environmental Degradation :

Advanced: How can computational methods predict binding affinity and selectivity for target proteins?

Methodological Answer:

- Docking Simulations :

- Use AutoDock or Schrödinger Suite to model interactions with WDR5 or dopamine D3 receptors. Focus on sulfonyl group hydrogen bonding with Arg residues .

- MD Simulations :

- Machine Learning :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.